

Protocol for the Formation of DLPG Vesicles via Sonication

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Compound of Interest

Compound Name: DLPG

Cat. No.: B15136493

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Application Note

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (**DLPG**) is an anionic phospholipid integral to the formulation of liposomes for various biomedical applications, including drug delivery and nanomedicine. The negative surface charge imparted by the phosphoglycerol headgroup enhances the stability of liposomal formulations by minimizing aggregation through electrostatic repulsion. Sonication is a widely employed technique for the preparation of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs). This method utilizes high-frequency sound waves to disrupt the larger lipid structures, resulting in a more homogenous population of smaller vesicles. This document provides a detailed protocol for the formation of **DLPG** vesicles using the thin-film hydration method followed by probe sonication.

Principle of the Method

The formation of **DLPG** vesicles by sonication begins with the creation of a thin lipid film. This is achieved by dissolving the **DLPG** lipid in an organic solvent, which is subsequently evaporated under reduced pressure. The resulting lipid film is then hydrated with an aqueous buffer, leading to the spontaneous formation of large, multilamellar vesicles (MLVs). These MLVs are then subjected to sonication. The high-energy ultrasound waves induce cavitation, which provides the necessary energy to break down the MLVs into smaller, unilamellar vesicles (SUVs). The final vesicle size, polydispersity, and zeta potential are influenced by factors such as sonication time, power, and the lipid concentration.

Quantitative Data Summary

While specific data for **DLPG** is not readily available in the literature, the following table presents representative data for vesicles composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), a closely related anionic phospholipid with a longer acyl chain. These values can serve as a general guide for the expected characteristics of sonicated phosphoglycerol vesicles.^[1]

Lipid Composition	Sonication Cycles	Z-average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DPPG	20	56.2 ± 0.4	< 0.3	-43 ± 2
DPPC/DPPG (1:1)	20	77.0 ± 0.8	0.22 ± 0.01	-38.8 ± 0.7

Experimental Protocols

Materials:

- 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (**DLPG**)
- Chloroform or a chloroform:methanol mixture (2:1, v/v)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Nitrogen gas
- Round-bottom flask
- Rotary evaporator
- Water bath
- Probe sonicator
- Dynamic Light Scattering (DLS) instrument

- Zeta potential analyzer

Protocol:

1. Lipid Film Formation

1.1. Dissolve the desired amount of **DLPG** in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

1.2. Attach the flask to a rotary evaporator.

1.3. Immerse the flask in a water bath set to a temperature above the phase transition temperature of **DLPG**.

1.4. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

1.5. To ensure complete removal of the solvent, continue to dry the film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1-2 hours.

2. Hydration of the Lipid Film

2.1. Hydrate the lipid film by adding the desired volume of the aqueous buffer (e.g., PBS, pH 7.4). The volume of the buffer will determine the final lipid concentration.

2.2. Agitate the flask by hand or using a vortex mixer to disperse the lipid film from the flask wall. This will result in a milky suspension of multilamellar vesicles (MLVs).

2.3. Allow the suspension to hydrate for approximately 30-60 minutes at a temperature above the lipid's phase transition temperature.

3. Sonication

3.1. Place the vessel containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

3.2. Immerse the tip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vessel.

3.3. Sonicate the suspension in pulsed intervals (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[2] The total sonication time will influence the final vesicle size; longer sonication times generally produce smaller vesicles.[3][4] A total sonication time of 5-15 minutes is a typical starting point.

3.4. Monitor the clarity of the suspension. The milky appearance will transition to a more translucent or clear solution as the MLVs are converted to SUVs.

4. Post-Sonication Processing

4.1. After sonication, centrifuge the vesicle suspension at a low speed (e.g., 1,000 x g for 10 minutes) to pellet any titanium particles shed from the sonicator probe.

4.2. Carefully collect the supernatant containing the **DLPG** vesicles.

5. Characterization

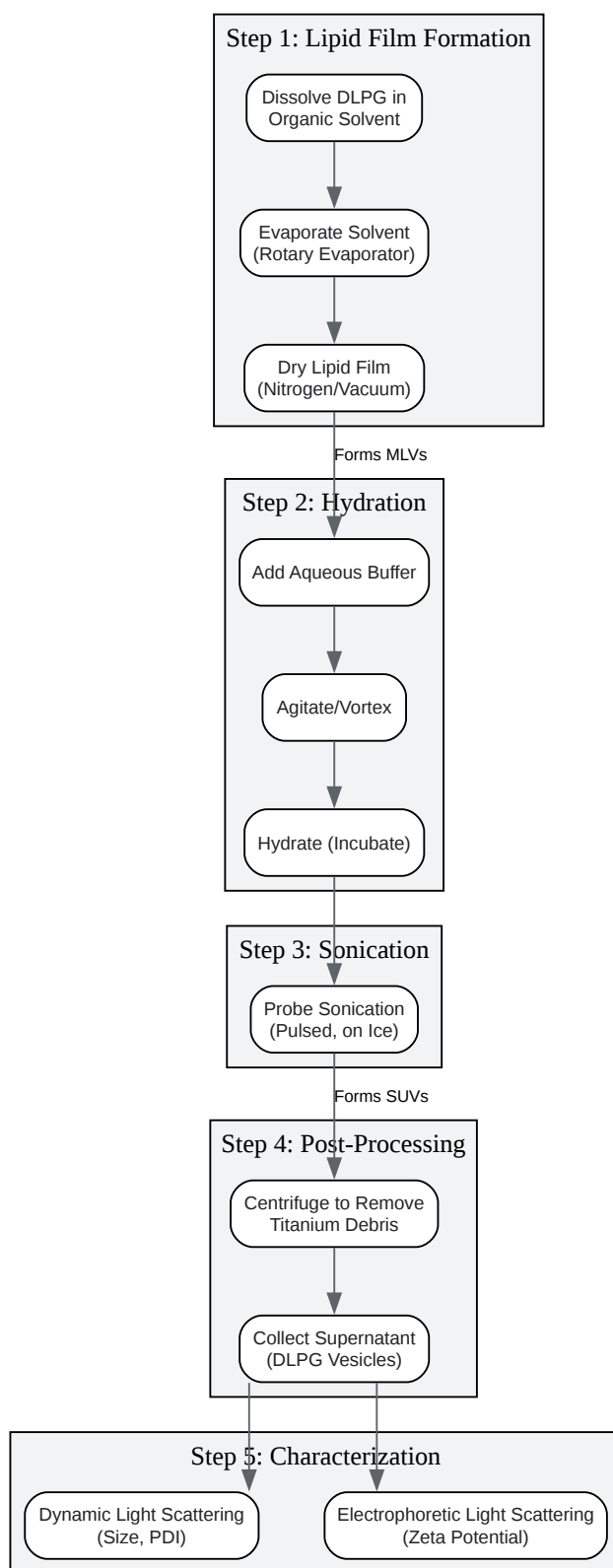
5.1. Particle Size and Polydispersity Index (PDI):

- Technique: Dynamic Light Scattering (DLS).[5]
- Procedure: Dilute a small aliquot of the vesicle suspension with the hydration buffer to a suitable concentration for measurement. Transfer the diluted sample to a cuvette and measure the Z-average diameter and PDI.[1]

5.2. Zeta Potential:

- Technique: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the vesicle suspension in the appropriate buffer and measure the electrophoretic mobility to determine the zeta potential.[6] For anionic lipids like **DLPG**, a negative zeta potential is expected, with values more negative than -30 mV generally indicating good colloidal stability.[7]

Visualizations



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Caption: Experimental workflow for **DLPG** vesicle formation by sonication.

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